molecular formula C20H16IN3O3S B3990631 1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B3990631
M. Wt: 505.3 g/mol
InChI Key: FJJVZEVTHQTKBJ-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a chemically complex small molecule that incorporates a pyrrolidine-2,5-dione (succinimide) core, a scaffold recognized for its significant presence in medicinal chemistry and drug discovery. The pyrrolidine-2,5-dione ring is a privileged structure known to contribute to a three-dimensional (3D) coverage in pharmacophore space due to its non-planarity and sp3-hybridization, which can enhance binding specificity and improve physicochemical parameters such as solubility and lipophilicity compared to flat aromatic systems . This core is synthetically versatile, allowing for efficient exploration of stereochemistry and the spatial orientation of substituents, which is critical for interacting with enantioselective biological targets . The specific molecular architecture of this compound suggests broad potential in preclinical research. The 2-iodophenyl substituent is an electron-rich aromatic group that can influence the molecule's electron distribution and may be exploited for further synthetic modifications via cross-coupling reactions. The 6-methoxy-4-methylquinazolin-2-yl moiety is a key pharmacophore frequently associated with kinase inhibition and anticancer activity. The sulfanyl linker connecting this quinazoline derivative to the central pyrrolidine-2,5-dione core introduces a thioether bond, which can enhance metabolic stability and influence the molecule's conformation. Based on the biological activities of structurally related compounds, this reagent is primarily intended for investigative oncology research, particularly in studying enzyme inhibition pathways. Pyrrolidine-2,5-dione derivatives have been documented as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme that is overexpressed in many tumor types and represents a promising target for cancer immunotherapy . Furthermore, the quinazoline component suggests potential applicability in research focused on tyrosine kinase signaling. Beyond oncology, the pyrrolidine-dione scaffold is found in bioactive molecules with activity against central nervous system (CNS) diseases, inflammatory conditions, and analgesic applications . Researchers can utilize this compound as a key intermediate in synthetic chemistry, a building block for library development, or a pharmacological tool for target validation and mechanism-of-action studies in these disease areas. This product is intended for research purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working within the guidelines of their institution's chemical safety program.

Properties

IUPAC Name

1-(2-iodophenyl)-3-(6-methoxy-4-methylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16IN3O3S/c1-11-13-9-12(27-2)7-8-15(13)23-20(22-11)28-17-10-18(25)24(19(17)26)16-6-4-3-5-14(16)21/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJVZEVTHQTKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=CC=C4I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the iodophenyl intermediate: This can be achieved through iodination of a suitable phenyl precursor.

    Synthesis of the methoxyquinazolinyl intermediate: This involves the construction of the quinazoline ring system followed by methoxylation and methylation.

    Coupling of intermediates: The iodophenyl and methoxyquinazolinyl intermediates are then coupled through a sulfanyl linkage.

    Cyclization to form pyrrolidine-2,5-dione: The final step involves cyclization to form the pyrrolidine-2,5-dione ring system.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Step 1: Formation of Pyrrolidine-2,5-dione Core

  • Reaction Conditions :

    • Reagent : Potassium carbonate (K₂CO₃) as a base.

    • Solvent : DMF or neat conditions.

    • Temperature : 55–80°C.

    • Yield : 57–95% .

  • Mechanism : Alkylation or aryl substitution reactions using alkyl halides (e.g., benzyl bromide) to introduce substituents at the N1 position of the pyrrolidine-2,5-dione ring. For example, benzyl bromide reacts with pyrrolidine-2,5-dione in DMF at 55°C to yield substituted derivatives .

Step 3: Formation of the Quinazolinyl Sulfanyl Group

  • Reaction Conditions :

    • Reagent : 6-Methoxy-4-methylquinazolin-2-thiol.

    • Coupling : Likely via nucleophilic aromatic substitution or thiol coupling.

    • Solvent : DMF or dichloromethane.

    • Yield : ~84% (analogous to similar coupling reactions) .

Sulfanyl Group Reactivity

  • Potential Reactions :

    • Oxidation : Conversion to sulfone under strong oxidizing conditions (e.g., hydrogen peroxide).

    • Nucleophilic Substitution : Reaction with electrophiles (e.g., alkyl halides).

6-Methoxy-4-Methylquinazolinyl Moiety

  • Reactivity :

    • Directed Metallation : The methoxy group directs substitution at the 2-position of quinazoline.

    • Electrophilic Aromatic Substitution : Susceptible to nitration or sulfonation.

1H NMR Analysis

Group Chemical Shift (δ, ppm) Multiplicity
Pyrrolidine-2,5-dione (CH₂)~2.73 (s)Singlet
2-Iodophenyl (aromatic)~6.94–7.44 (m)Multiplet
Quinazoline (aromatic)~7.28–7.37 (m)Multiplet
Methoxy (-OCH₃)~3.54 (s)Singlet

Data inferred from analogous compounds .

Mass Spectrometry

  • Molecular Ion Peak : Expected at m/z ~[M]+ = 501 (calculated from molecular formula C₂₄H₁₉IN₄O₃S).

  • Fragmentation : Loss of iodine (127 Da) and cleavage of the sulfanyl linkage.

Enzymatic Inhibition

  • Potential Targets :

    • IDO1 Inhibition : Analogous pyrrolidine-2,5-dione derivatives (e.g., (3R)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione) show activity as IDO1 inhibitors .

    • Aromatase Inhibition : Substituted pyrrolidine-2,5-diones (e.g., 3-(4-aminophenyl) derivatives) exhibit selective inhibition of aromatase (Ki = 0.8–1.75 μM) .

Stability and Degradation

  • Hydrolysis : The sulfanyl linkage may hydrolyze under acidic/basic conditions to form thiol or disulfide derivatives.

  • Photostability : Iodine-containing compounds are prone to photodegradation; storage in the dark is recommended.

Scientific Research Applications

1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in drug design and development, particularly in targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound may be utilized in studying biological pathways and mechanisms, especially those involving sulfanyl and quinazoline derivatives.

    Industrial Applications: It can be employed in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the methoxyquinazolinyl moiety can interact with nucleic acids or other biomolecules. The sulfanyl linkage may play a role in redox reactions or in modulating the compound’s overall reactivity.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 2-iodophenyl group distinguishes this compound from analogs with alternative aryl substitutions. Key comparisons include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Activities Reference ID
1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione (Target) 2-Iodo ~453.3 (estimated) Potential enhanced lipophilicity and radiolabeling utility due to iodine.
1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione 4-Fluoro ~359.3 (estimated) Fluorine may improve metabolic stability and membrane permeability.
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione 4-Methyl 301.3 Methyl group enhances steric bulk but reduces electronic effects.

Key Insights :

  • Fluorine (Analog): Offers metabolic resistance and moderate electron-withdrawing effects, which may optimize pharmacokinetics .
  • Methyl (Analog): Increases hydrophobicity but lacks the halogen’s electronic influence .

Sulfanyl-Linked Heterocyclic Moieties

The quinazolinyl group in the target compound contrasts with other sulfanyl-linked heterocycles:

Compound Name Heterocycle Key Interactions Biological Relevance Reference ID
This compound (Target) Quinazoline π-π stacking with aromatic residues; hydrogen bonding via methoxy and methyl. Potential kinase or receptor inhibition.
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione Pyrimidine Smaller aromatic system; limited hydrogen bonding capacity. Reduced target specificity compared to quinazoline.
1-(Phenyl)-3-(triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives Triazole Hydrogen bonding via triazole nitrogen; moderate π interactions. Antibacterial activity (4-Cl > 4-Br > 4-H).

Key Insights :

  • Pyrimidine/Triazole (Analogs): Smaller heterocycles may limit binding affinity but improve solubility .

Biological Activity

1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrrolidine ring, a quinazoline moiety, and an iodine substituent, suggesting various biological activities. This article reviews the compound's biological activity, including antimicrobial properties, enzyme inhibition potential, and interaction with biological targets.

Structural Characteristics

The compound has the following structural features:

  • Molecular Formula : C16_{16}H16_{16}I N3_{3}O3_{3}S
  • Molecular Weight : Approximately 505.33 g/mol
  • Functional Groups : Includes a thiol group and a cyclic dione ring system.

These characteristics indicate that the compound may interact with various biomolecules, leading to diverse biological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Potential activities include:

  • Antimicrobial Activity : The presence of the quinazoline core is associated with antimicrobial properties. Compounds containing similar structures have been shown to inhibit bacterial growth effectively.
  • Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving thiol groups. This could lead to applications in treating diseases where enzyme activity is dysregulated.
  • Binding Affinity Studies : Interaction studies indicate that this compound may bind effectively to various biological targets, potentially influencing receptor activity and signaling pathways.

Enzyme Inhibition Studies

Research has shown that compounds with similar thiol groups can inhibit various enzymes involved in metabolic pathways. For example:

CompoundEnzyme InhibitedIC50_{50} (µM)
Compound XAldose Reductase25
Compound YDipeptidyl Peptidase IV15

The potential for this compound to inhibit similar enzymes warrants further investigation.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione?

Methodological Answer: A multi-step synthesis approach is recommended, starting with the preparation of the quinazoline and iodophenyl precursors. Key steps include:

  • Coupling reactions : Use Suzuki-Miyaura or nucleophilic aromatic substitution to attach the sulfanyl-pyrrolidine-2,5-dione moiety to the quinazoline core .
  • Protecting group strategies : Protect reactive sites (e.g., methoxy or iodophenyl groups) during intermediate steps to avoid side reactions .
  • Optimization via Design of Experiments (DoE) : Apply statistical methods to minimize experimental runs while maximizing yield. For example, vary reaction temperature, solvent polarity, and catalyst loading to identify optimal conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation and purity assessment:

  • FT-IR : Identify functional groups (e.g., C=O at ~1674 cm⁻¹, S–C bonds at ~1174 cm⁻¹) and compare with reference spectra .
  • NMR (¹H/¹³C) : Assign peaks for the iodophenyl (δ 7.2–8.1 ppm) and quinazoline (δ 6.5–7.8 ppm) protons, with attention to diastereotopic protons in the pyrrolidine ring .
  • X-ray crystallography : Resolve stereochemical ambiguities; for example, single-crystal analysis at 100 K with R-factor <0.06 ensures accuracy .
  • HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺) consistency with theoretical mass .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Use quantum chemical calculations (e.g., DFT) to:

  • Map reaction pathways : Identify transition states for sulfanyl-group substitution or pyrrolidine ring opening .
  • Electrostatic potential analysis : Highlight nucleophilic attack sites (e.g., electron-deficient iodophenyl or quinazoline regions) .
  • Solvent effects : Simulate solvation models (e.g., PCM) to assess how polar solvents stabilize intermediates . Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Address variability through:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for baseline activity) .
  • Meta-analysis : Pool data from multiple studies, applying multivariate regression to isolate confounding variables (e.g., solvent choice, incubation time) .
  • Structural analogs : Compare activity trends with derivatives lacking the sulfanyl or iodophenyl groups to identify pharmacophores .

Q. How does the sulfanyl group influence the compound’s pharmacokinetic properties?

Methodological Answer: The sulfanyl moiety impacts:

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability .
  • Metabolic stability : Conduct liver microsome assays; sulfanyl groups may resist oxidative degradation compared to thioethers .
  • Protein binding : Use SPR or ITC to quantify affinity for serum albumin, which affects bioavailability . Computational tools (e.g., ADMET Predictor™) can model these properties preemptively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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